Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 20809-03-4
VCID: VC18391899
InChI: InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H
SMILES:
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride

CAS No.: 20809-03-4

Cat. No.: VC18391899

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride - 20809-03-4

Specification

CAS No. 20809-03-4
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name 2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride
Standard InChI InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H
Standard InChI Key CQPMRCVWKOILCP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-]

Introduction

Chemical Identity

PropertyDetails
IUPAC Name2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium; chloride
Molecular FormulaC12_{12}H18_{18}ClNO3_{3}
Molecular Weight259.73 g/mol
CAS Number20809-03-4
PubChem CID30282

This compound is a derivative of acetophenone, characterized by the presence of a dimethylaminoethoxy group and a hydroxyl group on the phenyl ring. The hydrochloride salt form enhances its solubility and stability in aqueous environments .

Representations

  • SMILES Notation: CC(=O)C1=C(C=C(C=C1)OCCNH+C)O.[Cl-] .

  • InChIKey: CQPMRCVWKOILCP-UHFFFAOYSA-N .

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials: Acetophenone derivatives substituted with hydroxyl and amino groups.

  • Reaction Pathway: Etherification of the hydroxyl group with dimethylaminoethanol, followed by conversion into the hydrochloride salt.

  • Purification: Crystallization or recrystallization from suitable solvents to ensure purity.

Potential Applications

Acetophenone derivatives are widely studied for their biological activities, including:

  • Enzyme Inhibition: Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative diseases and glaucoma .

  • Pharmacological Research: The presence of hydroxyl and amino groups enhances interactions with biological targets, making it a candidate for drug development.

Mechanism of Action

While specific data on this compound is limited, structurally related compounds act by binding to enzyme active sites or altering receptor activity through hydrogen bonding and hydrophobic interactions.

Drug Development

Potential therapeutic areas include:

  • Neurodegenerative diseases (e.g., Alzheimer’s disease).

  • Cancer treatment as enzyme inhibitors.

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